VPC-18005
Overview
Description
VPC-18005 is a small molecule inhibitor that targets the DNA-binding domain of the ETS-related gene (ERG) in prostate cancer cells. This compound has shown promise in reducing the migration and invasion rates of ERG-expressing prostate cancer cells and has demonstrated efficacy in preclinical models .
Preparation Methods
The synthesis of VPC-18005 involves rational drug design and in silico methods to identify compounds that can sterically block DNA binding by the ETS domain of ERG . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .
Chemical Reactions Analysis
VPC-18005 primarily undergoes interactions with the ERG-ETS domain, inhibiting its ability to bind to DNA . The compound does not exhibit overt cytotoxicity and is effective in inhibiting ERG-induced transcription . The major product formed from these reactions is the inhibition of ERG transcriptional activity, which leads to reduced cancer cell migration and invasion .
Scientific Research Applications
VPC-18005 has significant applications in scientific research, particularly in the study of prostate cancer. It has been used to demonstrate the potential of small molecule inhibitors to target the ERG-ETS domain and suppress transcriptional activity in cancer cells . This compound has also been utilized in preclinical models to study its effects on cancer cell migration, invasion, and metastasis . Additionally, this compound serves as a valuable tool in the development of new therapeutic agents for prostate cancer .
Mechanism of Action
VPC-18005 exerts its effects by directly binding to the ERG-ETS domain, thereby disrupting the ERG binding to DNA . This inhibition of DNA binding suppresses ERG-induced transcription and reduces the metastatic potential of ERG-expressing prostate cancer cells . The molecular targets involved in this mechanism are the ERG-ETS domain and the downstream pathways regulated by ERG transcriptional activity .
Comparison with Similar Compounds
VPC-18005 is unique in its ability to specifically target the ERG-ETS domain and inhibit its DNA-binding activity . Similar compounds include other small molecule inhibitors that target different domains of ERG or other transcription factors involved in prostate cancer . this compound stands out due to its specificity and efficacy in preclinical models .
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Properties
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEAZCJUKPARQD-LZYBPNLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?
A: this compound is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, this compound demonstrated reduced metastasis formation in a zebrafish xenograft model. []
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